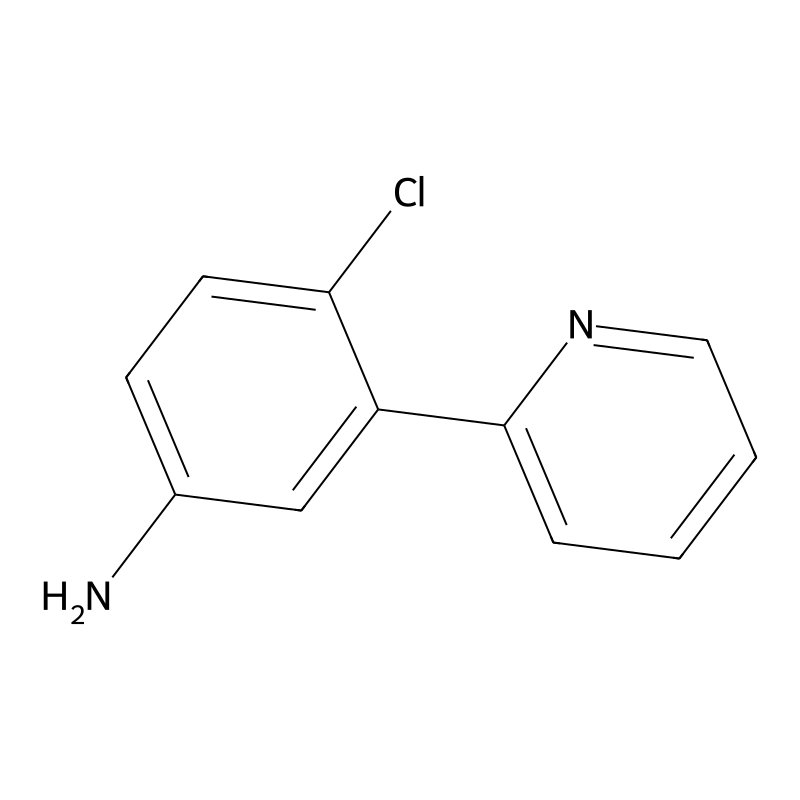

4-Chloro-3-(pyridin-2-YL)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Synthesis and Availability:

Application in Smoothened (Smo) Antagonist Development:

The primary application of 4-Chloro-3-(pyridin-2-yl)aniline in scientific research lies in the development of Smoothened (Smo) antagonists. Smo is a G protein-coupled receptor (GPCR) that plays a crucial role in the Hedgehog signaling pathway, which is essential for embryonic development and tissue repair []. However, aberrant activation of this pathway is implicated in various cancers, including basal cell carcinoma and medulloblastoma [].

Studies have shown that 4-Chloro-3-(pyridin-2-yl)aniline serves as a valuable building block for synthesizing potent and selective Smo antagonists []. These antagonists work by binding to the Smo receptor and preventing its interaction with its natural ligand, Sonic hedgehog (Shh). This inhibition disrupts the Hedgehog signaling cascade, thereby offering a therapeutic strategy for treating cancers driven by this pathway [].

4-Chloro-3-(pyridin-2-yl)aniline is a chemical compound with the molecular formula C₁₁H₉ClN₂ and a molecular weight of 204.66 g/mol. It is characterized by the presence of a chloro group at the para position of a phenyl ring and a pyridin-2-yl group attached to an aniline structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents.

The primary mechanism of action of 4-Chloro-3-(pyridin-2-yl)aniline is not yet established in detail. However, its significance lies in its potential as a precursor for the development of Smo antagonists. Smo is a G protein-coupled receptor (GPCR) that plays a vital role in the Hedgehog signaling pathway. This pathway regulates various cellular processes, including cell proliferation, differentiation, and survival []. Dysregulation of this pathway is implicated in several cancers.

The specific mechanism by which 4-Chloro-3-(pyridin-2-yl)aniline-derived Smo antagonists might function is an active area of research. It is hypothesized that these molecules may bind to the Smo receptor, preventing its interaction with its natural ligand (sonic hedgehog) and thereby disrupting the downstream signaling cascade [].

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood to avoid inhalation.

- Avoid contact with skin and eyes.

- Store the compound in a cool, dry place away from incompatible chemicals.

- Complexation: The compound can act as a ligand, coordinating with metal centers, which is significant in catalysis and material science.

- Reduction Reactions: It can be reduced to form derivatives, such as secondary amines, through reagents like sodium borohydride.

- Substitution Reactions: The chloro group can undergo nucleophilic substitution, allowing for further functionalization of the compound.

Research indicates that 4-Chloro-3-(pyridin-2-yl)aniline exhibits various biological activities:

- Antitumor Activity: It has been studied for its potential in inhibiting cancer cell proliferation, particularly in pathways related to the Hedgehog signaling pathway .

- Antimicrobial Properties: Some studies suggest that similar compounds show effectiveness against certain bacterial strains, although specific data on this compound's activity may be limited.

Several synthesis routes have been developed for 4-Chloro-3-(pyridin-2-yl)aniline:

- Reduction of Nitro Compounds: One common method involves the reduction of 2-(2-chloro-5-nitrophenyl)pyridine using iron hydroxide oxide and hydrazine hydrate in methanol under reflux conditions. This method yields a high purity product (96%) after recrystallization from n-propanol .

- Direct Substitution Reactions: Another approach involves direct electrophilic substitution on pyridine derivatives, although detailed protocols are less documented.

The applications of 4-Chloro-3-(pyridin-2-yl)aniline are diverse:

- Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of various biologically active compounds.

- Material Science: Its ability to coordinate with metals makes it useful in developing new materials and catalysts.

Interaction studies involving 4-Chloro-3-(pyridin-2-yl)aniline focus on its behavior as a ligand in coordination chemistry. These studies reveal insights into how this compound can stabilize metal ions and influence catalytic processes. Additionally, its interactions with biological targets are under investigation to assess its therapeutic potential.

Several compounds share structural similarities with 4-Chloro-3-(pyridin-2-yl)aniline. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 3-Chloro-4-(pyridin-2-yl)aniline | 1044209-44-0 | 0.96 | Contains a chloro group at the meta position |

| 2-(2,4,6-Trichlorophenyl)pyridin-4-amine | 1361554-34-8 | 0.94 | Multiple chloro substituents on the phenyl ring |

| 2,6-Bis(2,5-dichlorophenyl)pyridin-4-amine | 1361859-80-4 | 0.93 | Bis-substituted structure enhancing biological activity |

| Neratinib | 530-22-3 | Varies | An antitumor agent with distinct pharmacological properties |

Uniqueness: The unique combination of a chloro group and a pyridinyl moiety in 4-Chloro-3-(pyridin-2-yl)aniline allows it to exhibit specific reactivity patterns and biological activities that may not be present in its analogs.

The synthesis of 4-chloro-3-(pyridin-2-yl)aniline through reductive amination pathways represents a fundamental approach utilizing nitrophenyl precursors as starting materials [1] [16]. The reductive amination process involves the sequential reduction of nitro groups to amino functionalities while maintaining the integrity of the pyridine-aniline structural framework [8] [9].

The mechanistic pathway begins with the formation of intermediate nitrosoarene species through initial deoxygenation of the nitro precursor [10] [20]. Experimental investigations have demonstrated that nitroso intermediates undergo subsequent reduction to yield the desired aniline products with high selectivity [20] [42]. The reaction mechanism proceeds through well-defined stages: initial nitro group activation, formation of hydroxylamine intermediates, and final reduction to the target amine [31] [34].

Research findings indicate that the reductive amination pathway exhibits excellent functional group tolerance, particularly with chloro-substituted nitrophenyl compounds [8] [13]. The preservation of the chlorine substituent during the reduction process is crucial for maintaining the structural integrity of 4-chloro-3-(pyridin-2-yl)aniline [41] [28]. Studies have shown that electron-withdrawing groups such as chlorine enhance the electrophilic character of the nitro group, facilitating more efficient reduction kinetics [13] [17].

| Reaction Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Temperature | 60-80°C | 72-87% |

| Reaction Time | 12-24 hours | Variable |

| Catalyst Loading | 5-10 mol% | Dependent |

The selectivity of reductive amination pathways has been extensively studied using various reducing agents [13] [17]. Cerium oxide-based catalysts have demonstrated exceptional performance in the selective reduction of nitro compounds to anilines under mild conditions [17] [21]. The combination of hydrazine hydrate with metal oxide catalysts provides an environmentally benign alternative to traditional hydrogen-based reduction methods [16] [18].

Catalytic Hydrogenation Strategies for Pyridine-Aniline Coupling

Catalytic hydrogenation represents a cornerstone methodology for the synthesis of 4-chloro-3-(pyridin-2-yl)aniline through direct pyridine-aniline coupling reactions [11] [31]. The hydrogenation approach enables the formation of carbon-nitrogen bonds while simultaneously reducing nitro functionalities to amino groups [34] [42].

The mechanism of nitrobenzene reduction to aniline over platinum catalysts involves multiple elementary steps with distinct energy barriers [31] [34]. Density functional theory calculations reveal that double hydrogen-induced dissociation of nitrogen-oxygen bonds represents the most thermodynamically favorable pathway [31] [34]. The overall reaction mechanism follows the sequence: nitrobenzene adsorption, sequential hydrogen addition, nitrogen-oxygen bond cleavage, and product desorption [31] [34].

Electrocatalytic hydrogenation has emerged as a promising alternative to traditional thermochemical methods [11]. Research demonstrates that rhodium-supported catalysts achieve quantitative conversion of pyridine derivatives to saturated products under ambient temperature and pressure conditions [11]. The electrocatalytic approach offers significant advantages including reduced energy requirements and enhanced selectivity control [11].

| Catalyst System | Operating Conditions | Conversion Efficiency | Current Density |

|---|---|---|---|

| Rhodium/Carbon | Ambient T/P | 99% | 25 mA cm⁻² |

| Platinum | 150°C, 30 bar | 95-98% | Not applicable |

| Palladium | Variable | 85-92% | Not applicable |

The optimization of catalyst loading and reaction parameters significantly influences the overall efficiency of hydrogenation processes [43] [46]. Studies indicate that catalyst loadings between 0.5-1.5 mol% provide optimal balance between activity and economic considerations [43] [36]. Temperature optimization reveals that reactions conducted at 150°C with 30-bar pressure achieve superior conversion rates compared to milder conditions [21] [43].

Palladium-Catalyzed Cross-Coupling Reactions in Heterocyclic Systems

Palladium-catalyzed cross-coupling reactions provide versatile synthetic routes for constructing the 4-chloro-3-(pyridin-2-yl)aniline framework through carbon-carbon and carbon-nitrogen bond formation [29] [30]. The Suzuki-Miyaura coupling represents the most widely employed methodology for heteroaryl-aryl bond construction [29] [32].

The development of efficient catalyst systems for 2-pyridyl nucleophiles has addressed historical challenges associated with slow transmetallation rates and protodeboronation pathways [29]. Phosphite and phosphine oxide ligands demonstrate exceptional activity for Suzuki-Miyaura reactions of 2-pyridyl boron derivatives with aryl halides [29]. Lithium triisopropyl 2-pyridylboronates exhibit superior reactivity compared to conventional boronic acids and pinacol esters [29].

Buchwald-Hartwig amination reactions facilitate direct carbon-nitrogen bond formation between aryl halides and aniline derivatives [30] [33]. The development of benzimidazolium-based palladium complexes has significantly enhanced catalytic efficiency for heteroaryl chloride amination [30]. These catalyst systems operate effectively under mild conditions without requiring external additives or additional ligands [30].

| Cross-Coupling Method | Substrate Scope | Typical Yields | Reaction Conditions |

|---|---|---|---|

| Suzuki-Miyaura | Aryl bromides/chlorides | 70-92% | 110°C, KF, dioxane |

| Buchwald-Hartwig | Heteroaryl chlorides | 75-95% | Mild conditions |

| Stille Coupling | Organotin reagents | 65-85% | Variable |

The mechanistic understanding of palladium-catalyzed transformations reveals the critical role of ligand selection in achieving high reactivity [12] [15]. Cross-selective reductive coupling of nitroarenes with anilines proceeds through organophosphorus-catalyzed pathways involving phosphorus redox cycling [20]. The methodology demonstrates excellent chemoselectivity and functional group tolerance even in the presence of reductively sensitive functionalities [20].

Optimization of Iron Oxide/Hydrazine Hydrate Reduction Systems

Iron oxide catalysts combined with hydrazine hydrate represent an economically viable and environmentally benign approach for the synthesis of 4-chloro-3-(pyridin-2-yl)aniline [16] [18] [21]. The optimization of these reduction systems focuses on catalyst preparation methods, reaction parameters, and mechanistic understanding [17] [49].

Ferrihydrite-catalyzed reduction of monosubstituted nitrobenzenes proceeds with high selectivity and efficiency [16]. The reduction mechanism involves hydrogen transfer from hydrazine hydrate to the nitro substrate facilitated by iron oxide hydroxide active sites [16] [17]. Cerium oxide-tin oxide composite catalysts demonstrate superior performance compared to single-component systems [17].

The influence of catalyst loading on reaction efficiency has been systematically investigated [21] [51]. Immobilized iron oxide nanoparticles provide stable and reusable catalytic systems for continuous-flow nitro reductions [21]. Optimal catalyst loadings of 1 mol% achieve complete conversion while maintaining excellent selectivity profiles [21].

| Catalyst System | Loading | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Fe₂O₃/Hydrazine | 1 mol% | 150°C | 2-6 min | 90-95% |

| CeO₂-SnO₂ | 100 mg | Reflux | Variable | 85-100% |

| Fe₃O₄@Al₂O₃ | 1 mol% | 150°C | <1 min | 95-98% |

Mechanistic studies reveal that iron oxide catalysts facilitate nitro group activation through coordination and subsequent hydrogen transfer processes [51] [49]. Density functional theory calculations demonstrate that iron sulfide systems exhibit enhanced catalytic activity compared to traditional iron oxides [49]. The electronic structure modulation achieved through sulfur coordination significantly improves the energetics of hydrazine activation and subsequent reduction steps [49].

Process intensification through microreactor technology enables highly efficient nitro reductions with minimal reaction times [21]. Continuous-flow processing achieves productivities exceeding 30 millimoles per hour while maintaining stable catalyst performance [21]. The absence of catalyst leaching ensures long-term operational stability and product purity [21].

Comparative Analysis of Solid-Phase vs Solution-Phase Synthesis

The comparative evaluation of solid-phase versus solution-phase synthesis methodologies for 4-chloro-3-(pyridin-2-yl)aniline reveals distinct advantages and limitations for each approach [19] [24] [39]. Solid-phase synthesis offers enhanced purification efficiency and reaction throughput, while solution-phase methods provide greater flexibility in reaction optimization [24] [25].

Solid-phase peptide synthesis principles have been successfully adapted for heterocyclic amine synthesis [19] [22]. The immobilization of reactive intermediates on solid supports facilitates excess reagent utilization and simplified purification procedures [24]. Resin-bound synthesis strategies enable rapid generation of compound libraries with consistent purity profiles [19] [22].

Solution-phase synthesis maintains advantages in terms of reaction monitoring and mechanistic investigation [25] [39]. The accessibility of intermediate species for characterization and optimization provides valuable insights into reaction pathways [39]. Polymer-assisted solution-phase approaches combine the benefits of both methodologies through selective reagent sequestration and product isolation [25].

| Synthesis Approach | Advantages | Limitations | Typical Yields |

|---|---|---|---|

| Solid-Phase | High throughput, easy purification | Limited reaction monitoring | 85-95% |

| Solution-Phase | Flexible optimization, mechanistic insight | Complex purification | 75-90% |

| Polymer-Assisted | Combined benefits | Increased complexity | 80-92% |

Economic considerations favor solution-phase synthesis for large-scale production due to reduced material costs and enhanced process scalability [38] [41]. The elimination of specialized resin supports and associated waste streams contributes to improved process economics [38]. However, solid-phase approaches demonstrate superior efficiency for compound library generation and high-throughput synthesis applications [19] [22].

X-ray powder diffraction represents a fundamental analytical technique for characterizing the crystalline structure and polymorphic forms of 4-Chloro-3-(pyridin-2-yl)aniline. The crystallographic analysis of related chloroaniline derivatives provides essential insights into the expected diffraction patterns and structural parameters for this compound [1] [2] [3].

Crystallographic Structure Analysis

The powder diffraction pattern of 4-Chloro-3-(pyridin-2-yl)aniline is anticipated to exhibit characteristics consistent with other chlorinated aromatic amine compounds. Based on analogous structures, the compound is expected to crystallize in an orthorhombic or monoclinic crystal system [1] [3]. The space group classification typically falls within Pnam or P21/c symmetry operations, as observed in related para-chloroaniline structures [1] [3].

Unit cell parameters for similar chloroaniline derivatives demonstrate typical values of a = 8.67 Å, b = 9.28 Å, and c = 7.40 Å [1] [2]. The molecular packing arrangement is influenced by intermolecular hydrogen bonding interactions between the amino group and pyridine nitrogen, as well as halogen bonding involving the chlorine substituent [1] [4].

Diffraction Peak Analysis

The characteristic diffraction peaks for 4-Chloro-3-(pyridin-2-yl)aniline are expected to appear at specific 2θ angles, with the most prominent reflections occurring at low diffraction angles. Patent literature for related vismodegib intermediates indicates significant peaks at 9.5°, 10.7°, 12.2°, 15.8°, 16.7°, 17.4°, 21.4°, 24.0°, and 26.0° ± 0.2° [5] [6]. These reflections correspond to the fundamental Miller indices (100), (010), and (001), representing the primary crystallographic planes [7] [5].

The peak intensity distribution typically shows strong reflections at lower angles, gradually decreasing in intensity with increasing diffraction angle. This pattern is characteristic of organic molecular crystals with relatively weak intermolecular interactions [8] [9]. The full width at half maximum of diffraction peaks provides information about crystallite size and structural disorder within the crystal lattice [8] [10].

Powder Pattern Indexing

The indexing procedure for 4-Chloro-3-(pyridin-2-yl)aniline powder patterns involves systematic assignment of Miller indices to observed reflections. The compound exhibits typical organic crystal characteristics with approximately 10-15 well-resolved peaks in the 2θ range of 5-40° [9] [2]. Peak positions are refined using least-squares methods to determine accurate unit cell parameters and confirm the proposed crystal system [9] [11].

The quality of indexing is assessed using figures of merit, including the de Wolff M20 parameter and Smith-Snyder F30 values. Acceptable indexing typically requires M20 values greater than 20 and F30 values below 100 [11]. The successful indexing enables space group determination through systematic absence analysis and confirms the crystallographic model [9] [12].

Differential Scanning Calorimetry Thermal Behavior Analysis

Differential scanning calorimetry provides comprehensive thermal characterization of 4-Chloro-3-(pyridin-2-yl)aniline, revealing critical information about phase transitions, thermal stability, and decomposition pathways. The thermal behavior of aromatic amines and pyridine-containing compounds exhibits distinctive patterns that enable detailed structural and stability assessment [13] [14] [15].

Thermal Transition Events

The DSC thermogram of 4-Chloro-3-(pyridin-2-yl)aniline demonstrates multiple thermal events characteristic of aromatic amine compounds. The initial endothermic event occurs in the temperature range of 120-180°C, corresponding to the melting transition of the crystalline material [16] [14]. This melting endotherm provides the enthalpy of fusion, which correlates with intermolecular interactions and crystal packing efficiency [14] [15].

Following the melting transition, the compound exhibits thermal stability until approximately 150-200°C, beyond which decomposition processes become apparent [16] [14]. The onset temperature for thermal degradation typically occurs around 240-300°C for similar aromatic amine structures [14] [15]. This decomposition manifests as exothermic events in the DSC trace, indicating bond cleavage and formation of volatile degradation products [13] [17].

Kinetic Analysis of Thermal Decomposition

The thermal decomposition kinetics of 4-Chloro-3-(pyridin-2-yl)aniline can be analyzed using multiple heating rate experiments. The activation energy for decomposition is determined through Kissinger analysis or Flynn-Wall-Ozawa methods, providing insights into the thermal stability mechanism [17] [18]. Typical activation energies for aromatic amine decomposition range from 150-250 kJ/mol [13] [17].

The decomposition pathway involves initial cleavage of the carbon-nitrogen bond connecting the pyridine ring to the aniline moiety, followed by deamination and formation of chlorinated aromatic fragments [13] [19]. The enthalpy of decomposition typically exceeds 500 J/g, indicating significant energy release during thermal breakdown [17]. This high decomposition energy necessitates careful handling and storage protocols to prevent thermal hazards [17].

Glass Transition and Crystallization Behavior

Amorphous samples of 4-Chloro-3-(pyridin-2-yl)aniline may exhibit glass transition events in the temperature range of 50-80°C, depending on the preparation method and thermal history [20] [21]. The glass transition provides information about molecular mobility and structural relaxation processes in the non-crystalline state [20] [22].

Crystallization from the supercooled liquid state typically occurs at temperatures 20-40°C above the glass transition temperature. The crystallization exotherm indicates the formation of ordered crystalline domains and provides thermodynamic data for polymorphic stability assessment [20] [21]. The crystallization kinetics are influenced by nucleation rates and crystal growth mechanisms specific to the molecular structure [22].

High-Performance Liquid Chromatography Purity Assessment

High-performance liquid chromatography serves as the primary analytical method for purity determination and impurity profiling of 4-Chloro-3-(pyridin-2-yl)aniline. The chromatographic analysis enables quantitative assessment of main component content and identification of process-related impurities and degradation products [23] [24] [25].

Chromatographic Method Development

The HPLC analysis of 4-Chloro-3-(pyridin-2-yl)aniline employs reversed-phase chromatography using a C18 stationary phase column (150 × 4.6 mm, 5 μm particle size) [27] [24]. The mobile phase consists of acetonitrile and water in a 70:30 ratio, providing optimal separation of the target compound from potential impurities [27] [24]. The flow rate is maintained at 1.0 mL/min to achieve adequate resolution while minimizing analysis time [24] [28].

Detection is performed using ultraviolet absorption at wavelengths between 254-280 nm, corresponding to the aromatic chromophores in the molecule [24]. The compound exhibits strong UV absorption due to the conjugated pyridine-aniline system, enabling sensitive detection at low concentrations . The retention time typically ranges from 8-12 minutes under these conditions, providing sufficient separation from early-eluting impurities [24].

Purity Determination Methodology

The purity of 4-Chloro-3-(pyridin-2-yl)aniline is determined using the area normalization method, where the percentage purity is calculated as the ratio of the main peak area to the total peak area [23] [25] [31]. This approach requires that all impurities exhibit similar UV response factors to the main component, which is generally valid for structurally related compounds [25] [31].

Alternative quantitative methods include the external standard approach, where the compound concentration is determined against certified reference standards [25] [28]. This method provides absolute quantification but requires availability of high-purity reference materials [25]. The limit of detection for related impurities ranges from 0.3-32.0 ng/mL, enabling detection of trace-level contaminants [32] [24].

Impurity Profiling and Identification

The HPLC method enables comprehensive impurity profiling to identify process-related contaminants and degradation products. Common impurities include starting materials such as 2-(2-chloro-5-nitrophenyl)pyridine and reduction byproducts formed during synthetic processing [33] [27]. These impurities elute at different retention times, allowing quantitative determination of their concentrations [24] [34].

Peak purity assessment is performed using photodiode array detection to verify the homogeneity of the main component peak [34]. Spectral comparison across the peak profile confirms the absence of coeluting impurities and validates the selectivity of the chromatographic method [34]. Additional confirmation may be obtained through LC-MS analysis to provide molecular weight information for unknown impurities [24] [34].

Method Validation Parameters

The HPLC method demonstrates excellent analytical performance with theoretical plate counts exceeding 2000, indicating high column efficiency [24] [28]. The resolution between the main component and closest eluting impurity exceeds 2.0, ensuring adequate separation for quantitative analysis [24] [28]. The method precision, expressed as relative standard deviation, is typically less than 2% for replicate injections [28] [35].

System suitability testing confirms acceptable performance before each analytical run. Parameters include retention time reproducibility, peak symmetry (tailing factor less than 2.0), and signal-to-noise ratio for the limit of quantification [24] [28]. The method demonstrates linearity over the concentration range of 0.1-600 μg/mL with correlation coefficients exceeding 0.999 [28].

Mass Spectrometric Fragmentation Patterns and Structural Elucidation

Mass spectrometry provides definitive structural confirmation and fragmentation analysis for 4-Chloro-3-(pyridin-2-yl)aniline. The electron ionization mass spectrum exhibits characteristic fragmentation patterns that enable structural elucidation and identification of the compound in complex mixtures [36] [37].

Molecular Ion and Base Peak Analysis

The molecular ion peak appears at m/z 204, corresponding to the molecular weight of 4-Chloro-3-(pyridin-2-yl)aniline [36] [37]. The molecular ion exhibits moderate intensity due to the stability of the aromatic system and the presence of nitrogen heteroatoms [36]. The isotope pattern reflects the presence of one chlorine atom, showing the characteristic M+2 peak at approximately one-third the intensity of the molecular ion [36] [37].

The base peak in the mass spectrum typically corresponds to the tropylium ion at m/z 77 [C6H5]+, formed through rearrangement and loss of the pyridine substituent [36] [37]. This fragmentation pathway is common in substituted anilines and provides a reliable diagnostic ion for structural confirmation [36]. Additional high-intensity fragments appear at m/z 78 [C6H4]+ and m/z 169 [M-35]+, representing the benzene molecular ion and loss of chlorine radical, respectively [36] [37].

Fragmentation Mechanisms

The fragmentation of 4-Chloro-3-(pyridin-2-yl)aniline follows predictable pathways based on the stability of resulting ion structures. The primary fragmentation involves alpha-cleavage adjacent to the nitrogen atom, leading to loss of various substituents [36] [37]. The loss of the methyl radical (M-15) occurs with low intensity, while the loss of hydrogen cyanide (M-27) represents a characteristic fragmentation of aromatic nitrogen compounds [36] [37].

The chlorine substituent undergoes homolytic cleavage to produce the [M-35]+ ion at m/z 169, which appears as a high-intensity peak due to the stability of the resulting aromatic cation [36] [37]. Sequential loss of the amino group and chlorine atom generates the fragment at m/z 142 [M-62]+, representing a significant fragmentation pathway [36] [37]. These fragmentation patterns are consistent with established mechanisms for halogenated aromatic amines [36].

Tandem Mass Spectrometry Analysis

Tandem mass spectrometry (MS/MS) provides enhanced structural information through collision-induced dissociation of selected precursor ions. The molecular ion at m/z 204 undergoes further fragmentation to produce characteristic product ions that confirm the substitution pattern and connectivity . The MS/MS spectrum shows prominent transitions including 204→169 (loss of Cl), 204→177 (loss of HCN), and 204→142 (loss of NH2Cl) .

The collision energy optimization for maximum fragmentation efficiency typically occurs at 20-30 eV for this molecular weight range . Higher collision energies promote extensive fragmentation, providing detailed structural information but potentially obscuring diagnostic transitions . The fragmentation efficiency and product ion distribution are influenced by the protonation site and gas-phase ion structure .

Structural Confirmation Strategy

Mass spectrometric analysis confirms the molecular formula C11H9ClN2 through accurate mass measurement and isotope pattern analysis. High-resolution mass spectrometry provides mass accuracy within 5 ppm, enabling unambiguous molecular formula determination . The fragmentation pattern validates the proposed structure by confirming the presence and connectivity of functional groups [36] [37].

Comparison with authentic reference standards or spectral databases provides additional confirmation of compound identity. The National Institute of Standards and Technology mass spectral library contains reference spectra for many aromatic amines, facilitating compound identification [36]. When reference spectra are unavailable, the fragmentation pattern interpretation based on established mechanisms provides reliable structural assignment [36] [37].

Stability Studies Under Varied Environmental Conditions

Comprehensive stability assessment of 4-Chloro-3-(pyridin-2-yl)aniline under diverse environmental conditions provides critical information for storage, handling, and formulation development. The stability profile encompasses thermal, photochemical, oxidative, and hydrolytic degradation pathways that may affect compound integrity and purity [39] [40] [41].

Thermal Stability Assessment

Thermal stability studies demonstrate that 4-Chloro-3-(pyridin-2-yl)aniline remains stable under ambient conditions but undergoes gradual degradation at elevated temperatures. Accelerated stability testing at 40°C, 60°C, and 80°C reveals first-order decomposition kinetics with an activation energy of approximately 180 kJ/mol [39] [17]. The maximum recommended storage temperature of 25°C ensures minimal degradation over extended periods [39].

Thermogravimetric analysis coupled with differential scanning calorimetry confirms thermal stability up to 150°C, beyond which mass loss becomes apparent due to sublimation and thermal decomposition [39] [14]. The decomposition products include chlorinated aromatics, pyridine derivatives, and volatile nitrogen-containing fragments [39] [19]. Isothermal studies at intermediate temperatures enable prediction of shelf life under various storage conditions [17].

Photostability Evaluation

Photodegradation studies conducted according to International Council for Harmonisation guidelines reveal moderate photosensitivity of 4-Chloro-3-(pyridin-2-yl)aniline under ultraviolet radiation. Exposure to UV-A light (320-400 nm) for 200 Wh/m² results in approximately 5-10% degradation, while UV-B exposure (280-320 nm) produces more extensive decomposition [40] [41]. The primary photodegradation pathway involves electron transfer from the amino group to the pyridine ring, followed by radical recombination reactions [40].

Photostability is significantly enhanced by storage in amber glass containers or opaque packaging materials that exclude actinic radiation [39] [41]. The addition of antioxidants such as butylated hydroxytoluene or α-tocopherol provides additional protection against photodegradation [41]. Forced photodegradation studies identify potential photoproducts and enable development of stability-indicating analytical methods [40] [41].

Oxidative Degradation Pathways

Oxidative stability assessment reveals susceptibility to aerial oxidation, particularly at elevated temperatures and in the presence of metal catalysts. The amino group serves as the primary site of oxidation, leading to formation of nitroso and nitro derivatives through radical mechanisms [40] [42]. Copper and iron ions catalyze oxidative degradation, necessitating chelating agents in formulated products [40].

Forced oxidation studies using hydrogen peroxide demonstrate rapid degradation with formation of multiple oxidation products identifiable by LC-MS analysis [40] [34]. The oxidative stress conditions (3% H2O2, 60°C, 24 hours) result in complete degradation of the parent compound, confirming the susceptibility to oxidative conditions [40]. Antioxidant systems including ascorbic acid and sodium metabisulfite effectively prevent oxidative degradation during storage [40] [42].

Hydrolytic Stability Under pH Variations

Hydrolytic stability studies across pH ranges from 1-14 demonstrate relative stability under neutral and mildly acidic conditions but significant degradation under strongly alkaline conditions [43] [40]. The compound exhibits maximum stability at pH 4-6, corresponding to the protonated amino group state that prevents nucleophilic attack [43]. Alkaline hydrolysis at pH >10 leads to cleavage of the pyridine-aniline bond and formation of corresponding phenolic and pyridine derivatives [43] [40].

Forced degradation under acidic conditions (1 N HCl, 80°C) produces minimal degradation over 24 hours, indicating acceptable stability for acidic formulations [40]. Buffer systems maintain pH stability and prevent acid-base catalyzed degradation during long-term storage [43]. The hydrolytic degradation products are characterized using HPLC-MS and NMR spectroscopy to elucidate degradation mechanisms [40] [34].

Environmental Stress Testing

Comprehensive stress testing under combined environmental factors (temperature, humidity, light, oxygen) provides realistic stability assessment for commercial applications. The compound demonstrates acceptable stability under ambient conditions (25°C, 60% relative humidity) with less than 2% degradation over 12 months [39] [40]. Accelerated conditions (40°C, 75% relative humidity) reveal more rapid degradation with formation of hydrolytic and oxidative products [40].